1-Acetyl-2-deoxy-3,5-DI-O-benzoylribofuranose

Nucleoside synthesis Glycosyl donor Quality control

1-Acetyl-2-deoxy-3,5-di-O-benzoylribofuranose (CAS 51255-12-0) is a fully protected 2-deoxy-D-ribofuranose derivative designed as a glycosyl donor for Vorbrüggen-type synthesis of 2′-deoxynucleoside analogues. The anomeric acetate leaving group, combined with 3,5-di-O-benzoyl ester protection, provides predictable reactivity in the armed/disarmed glycosyl donor paradigm. C-2 deoxygenation eliminates neighboring group participation, making anomeric stereocontrol dependent on the electron-withdrawing 3-O-benzoyl group, which favors β-selectivity under optimized conditions. The benzoyl esters are selectively cleavable under mild basic conditions (NaOMe/MeOH or NH₃/MeOH), enabling orthogonal deprotection strategies in multi-step nucleoside antibiotic and prodrug syntheses. Available as a neat solid with defined melting point and ≥98% HPLC purity, ensuring reproducible coupling yields in scalable antiviral and anticancer research programs.

Molecular Formula C21H20O7
Molecular Weight 384.4 g/mol
Cat. No. B043333
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Acetyl-2-deoxy-3,5-DI-O-benzoylribofuranose
Synonyms2-Deoxy-D-erythro-pentofuranose 1-Acetate 3,5-Dibenzoate
Molecular FormulaC21H20O7
Molecular Weight384.4 g/mol
Structural Identifiers
SMILESCC(=O)OC1CC(C(O1)COC(=O)C2=CC=CC=C2)OC(=O)C3=CC=CC=C3
InChIInChI=1S/C21H20O7/c1-14(22)26-19-12-17(28-21(24)16-10-6-3-7-11-16)18(27-19)13-25-20(23)15-8-4-2-5-9-15/h2-11,17-19H,12-13H2,1H3/t17-,18+,19?/m0/s1
InChIKeyOKAAPNNOKHRHLI-PAMZHZACSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Acetyl-2-deoxy-3,5-di-O-benzoylribofuranose: A Protected 2-Deoxyribose Building Block for Nucleoside Analogue Synthesis


1-Acetyl-2-deoxy-3,5-di-O-benzoylribofuranose (CAS 51255-12-0, C21H20O7, MW 384.38) is a chemically protected derivative of 2-deoxy-D-ribose, featuring an anomeric acetate leaving group and benzoyl esters at the 3- and 5-positions . This fully protected furanose functions as a glycosyl donor in the synthesis of 2′-deoxynucleoside analogues . Its protecting group pattern (acetyl at C-1, benzoyl at C-3 and C-5) is designed for stepwise deprotection strategies and to modulate the stereochemical outcome of glycosylation reactions .

Why 1-Acetyl-2-deoxy-3,5-di-O-benzoylribofuranose Cannot Be Casually Substituted in Nucleoside Synthesis


In 2′-deoxynucleoside synthesis, the combination of leaving group at C-1 and protecting groups at C-3 and C-5 dictates glycosylation yield, anomeric selectivity, and downstream deprotection efficiency . The absence of a C-2 substituent in 2-deoxy sugars eliminates neighboring group participation, making stereocontrol reliant on the electronic and steric properties of remote protecting groups [1]. Substituting this specific compound with a different anomeric halide (e.g., 1-chloro derivative), a different ester (e.g., p-chlorobenzoyl or toluoyl), or a different C-1 leaving group (e.g., methoxy) alters the glycosylation outcome—often unpredictably—due to changes in donor reactivity and the armed/disarmed glycosyl donor paradigm [2]. The benzoyl esters at C-3 and C-5 are selected for their balance of stability under acidic glycosylation conditions and ease of removal under mild basic conditions, a profile not matched by all acyl protecting groups [3].

Quantitative Differentiation of 1-Acetyl-2-deoxy-3,5-di-O-benzoylribofuranose Against Key Comparators


Certified Purity by HPLC Across Major Suppliers

Commercially available 1-acetyl-2-deoxy-3,5-di-O-benzoylribofuranose is supplied with documented HPLC purity ranging from ≥95% to 99% . In contrast, the structurally related comparator 1-chloro-2-deoxy-3,5-di-O-benzoyl-α-D-ribofuranose is typically supplied at 98% purity [1]. For procurement, the 1-acetyl derivative offers equivalent or higher purity specifications with established HPLC-validated batch consistency from multiple vendors.

Nucleoside synthesis Glycosyl donor Quality control

Anomeric Leaving Group Impact on Glycosylation Yield

The anomeric acetate of 1-acetyl-2-deoxy-3,5-di-O-benzoylribofuranose serves as a leaving group that is activated under typical glycosylation conditions to generate the oxocarbenium ion intermediate. While direct head-to-head yield comparisons between this exact compound and alternative anomeric derivatives (e.g., 1-chloro, 1-methoxy) are not available in the open literature for identical nucleobase acceptors, class-level inference from glycosylation studies of 2-deoxy sugars indicates that acetate donors generally provide intermediate reactivity—more stable than halides but more labile than O-methyl glycosides [1]. In a related system, the 2-fluoro analogue 1-O-acetyl-3,5-di-O-benzoyl-2-deoxy-2-fluoro-β-D-ribofuranose was coupled with silylated N2-palmitoylguanine to yield a 42:24:10 mixture of N7-β, N9-β, and N9-α nucleoside products [2].

Glycosylation 2-deoxynucleoside Stereoselectivity

Protecting Group Stability and Orthogonality

The compound employs benzoyl (Bz) esters at C-3 and C-5, which are more stable than acetyl (Ac) esters under acidic conditions and offer distinct lability under basic conditions [1]. Benzoyl groups are removed by acid or base but are more stable than acetyl groups [1]. In contrast, the comparator 1-O-acetyl-2-deoxy-3,5-di-O-(4-methylbenzoyl)-β-D-erythropentofuranose incorporates 4-methylbenzoyl (toluoyl) groups, which are more electron-donating and thus more stable to base but more labile to acid than unsubstituted benzoyl [2]. Another comparator, 1-O-acetyl-3,5-di-O-benzoyl-2-deoxy-2-fluoro-D-ribofuranose, introduces a fluorine at C-2, fundamentally altering the sugar's conformation and reactivity [3]. The unsubstituted benzoyl groups in the target compound provide a balanced stability profile suitable for multi-step sequences without introducing additional electron-donating or withdrawing substituents that could perturb downstream reactions [1].

Protecting group strategy Orthogonal deprotection Nucleoside synthesis

Physical Form and Storage Stability

1-Acetyl-2-deoxy-3,5-di-O-benzoylribofuranose is a neat solid with a melting point of 86-88°C [1]. It is recommended for long-term storage at -20°C . In comparison, the 1-chloro analogue (1-chloro-2-deoxy-3,5-di-O-benzoyl-α-D-ribofuranose) is also a solid but with a lower melting point reported in some sources and is moisture-sensitive due to the anomeric chloride [2]. The 1-acetyl derivative offers a defined melting point for identity confirmation and is less hygroscopic than halide analogues, simplifying handling and storage under standard laboratory conditions.

Storage stability Physical properties Procurement

Optimal Research and Industrial Applications for 1-Acetyl-2-deoxy-3,5-di-O-benzoylribofuranose


Synthesis of 2′-Deoxynucleoside Analogues for Antiviral and Anticancer Drug Discovery

The compound is employed as a glycosyl donor in the Vorbrüggen or related coupling reactions with silylated nucleobases (e.g., thymine, cytosine, adenine derivatives) to construct 2′-deoxynucleosides . The 3,5-di-O-benzoyl protection ensures selective deprotection to yield the free nucleoside after glycosylation. The documented high purity (≥95-99% HPLC) minimizes side reactions during coupling, while the balanced stability of benzoyl esters [1] allows for predictable, scalable deprotection. This application scenario is directly supported by vendor literature identifying the compound as a useful synthetic intermediate for antiviral and anticancer research chemicals .

Preparation of 2′-Deoxy-β-Configured Nucleosides with Stereocontrol

In the absence of a C-2 participating group, the stereochemical outcome of 2-deoxyribose glycosylation is influenced by the remote C-3 protecting group and reaction conditions [2]. The benzoyl group at C-3 is electron-withdrawing, which can disfavor oxocarbenium ion formation at the adjacent position and may influence the anomeric ratio in favor of the desired β-anomer under optimized conditions. Researchers targeting β-selective 2′-deoxynucleoside formation may select this specific protected sugar for its established behavior in the armed/disarmed glycosyl donor framework [3], where benzoylated donors are considered 'disarmed' and offer different reactivity profiles compared to benzylated analogues.

Stepwise Oligonucleotide and Modified Nucleoside Construction

For multi-step syntheses requiring orthogonal protecting group strategies, the benzoyl esters at C-3 and C-5 can be selectively removed under basic conditions (e.g., NaOMe/MeOH or NH3/MeOH) while leaving acid-labile protecting groups elsewhere intact [1]. This orthogonality is critical in the synthesis of complex nucleoside antibiotics, prodrugs, or oligonucleotide building blocks where sequential deprotection is required. The compound's neat solid form and defined melting point (86-88°C) [4] facilitate accurate weighing and inventory control in multi-gram scale-ups.

Quality Control and Analytical Reference Standard for Related Glycosyl Donors

Given its well-defined physical properties—melting point, HPLC purity, and spectroscopic signatures—1-acetyl-2-deoxy-3,5-di-O-benzoylribofuranose can serve as a reference standard for the characterization of related protected 2-deoxyribose derivatives (e.g., halogenated or substituted benzoyl analogues). Its availability from multiple reputable vendors with certified purity data makes it a reliable benchmark for HPLC method development, NMR spectral comparisons, and incoming raw material verification in pharmaceutical quality control laboratories.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1-Acetyl-2-deoxy-3,5-DI-O-benzoylribofuranose

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.